molecular formula C19H18N6O3 B2506021 N-cyclopropyl-2-(4-(3-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396801-69-6

N-cyclopropyl-2-(4-(3-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2506021
CAS No.: 1396801-69-6
M. Wt: 378.392
InChI Key: CUVKQHQBGVESHI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-cyclopropyl-2-(4-(3-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide involves multiple steps, typically starting with the preparation of the core tetrazole structure. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

N-cyclopropyl-2-(4-(3-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclopropyl-2-(4-(3-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-(3-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

N-cyclopropyl-2-(4-(3-methoxybenzamido)phenyl)-2H-tetrazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which may offer distinct advantages in its applications.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[(3-methoxybenzoyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-28-16-4-2-3-12(11-16)18(26)20-14-7-9-15(10-8-14)25-23-17(22-24-25)19(27)21-13-5-6-13/h2-4,7-11,13H,5-6H2,1H3,(H,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVKQHQBGVESHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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